molecular formula C18H19N3O2S B2436188 Benzamide, 4-(1H-benzoimidazol-2-ylsulfanylmethyl)-N-(3-hydroxypropyl)- CAS No. 308298-96-6

Benzamide, 4-(1H-benzoimidazol-2-ylsulfanylmethyl)-N-(3-hydroxypropyl)-

Cat. No.: B2436188
CAS No.: 308298-96-6
M. Wt: 341.43
InChI Key: TUGJKQQEOFJOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 4-(1H-benzoimidazol-2-ylsulfanylmethyl)-N-(3-hydroxypropyl)- is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
The exact mass of the compound Benzamide, 4-(1H-benzoimidazol-2-ylsulfanylmethyl)-N-(3-hydroxypropyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzamide, 4-(1H-benzoimidazol-2-ylsulfanylmethyl)-N-(3-hydroxypropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 4-(1H-benzoimidazol-2-ylsulfanylmethyl)-N-(3-hydroxypropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Cellular Applications

Benzimidazole derivatives, such as those related to the Hoechst dyes, are known for their capacity to bind to the minor groove of double-stranded DNA with specificity for AT-rich sequences. This property makes them useful in various biological applications, including as fluorescent DNA stains for cell biology, chromosome analysis, and flow cytometry. The binding characteristics of these compounds provide a foundation for drug design, especially in targeting DNA-protein interactions within cells (Issar & Kakkar, 2013).

Pharmacological Potential

Benzimidazole derivatives exhibit a broad spectrum of pharmacological activities. They have been investigated for their potential as antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory agents. Their structural similarity to the naturally occurring nucleotides makes them an attractive scaffold for designing new therapeutic agents. The diverse biological activities of these compounds are attributed to their ability to interact with various biological targets, including enzymes and receptors, modulating biological pathways critical for disease progression (Babbar, Swikriti, & Arora, 2020).

Antitumor Activity

The antitumor potential of benzimidazole derivatives is of particular interest. These compounds have been shown to act through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and tubulin polymerization, contributing to their cytotoxic effects against cancer cells. This multifaceted mechanism of action highlights their potential in cancer chemotherapy, offering a basis for the development of novel antitumor agents (Akhtar et al., 2019).

Environmental and Ecotoxicological Studies

Besides pharmacological applications, benzimidazole derivatives have also been studied for their occurrence, fate, and behavior in environmental contexts, particularly concerning their impact on aquatic ecosystems. Their widespread use in consumer products has led to environmental dissemination, necessitating research into their biodegradability, bioaccumulation, and potential ecotoxicological effects. Such studies are crucial for understanding the environmental implications of these compounds and developing strategies for mitigating their impact (Haman et al., 2015).

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(3-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-11-3-10-19-17(23)14-8-6-13(7-9-14)12-24-18-20-15-4-1-2-5-16(15)21-18/h1-2,4-9,22H,3,10-12H2,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGJKQQEOFJOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.